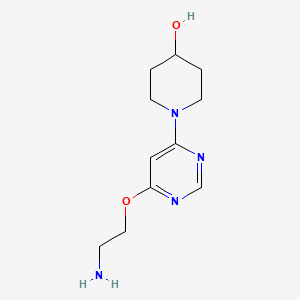
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol
説明
The compound “1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol” is a complex organic molecule that contains a pyrimidine ring and a piperidine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a widely used building block and reagent in the synthesis of organic compounds, including pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine and piperidine rings can participate in various chemical reactions, but without specific information, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and location of functional groups, the overall shape and size of the molecule, and the types and locations of any charges .科学的研究の応用
Inhibition of Protein Kinase B (Akt)
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol: has been identified as a potential inhibitor of Protein Kinase B (Akt), a kinase that plays a pivotal role in cancer cell proliferation and survival . Akt inhibitors are considered promising antitumor agents due to their ability to modulate the PI3K/Akt/mTOR pathway, which is often deregulated in cancer. The compound’s ability to selectively inhibit Akt over other kinases could be leveraged to develop targeted cancer therapies.
Modulation of PI3K Signaling Pathway
The compound may serve as a modulator of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell growth and survival, and its dysregulation is implicated in various cancers. By influencing this pathway, the compound could be used to study the effects of PI3K inhibition and potentially serve as a lead compound for developing new cancer treatments.
Development of Orally Bioavailable Agents
Research suggests that modifications in the structure of related compounds have led to the development of potent and orally bioavailable inhibitors . This implies that 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol could be optimized to enhance its pharmacokinetic properties, making it a valuable candidate for oral drug development.
Targeting Overexpressed Kinases in Cancer
Given that Akt is overexpressed or activated in several types of cancers, including prostate, breast, and ovarian carcinomas, the compound’s inhibitory action on Akt could be particularly beneficial for targeting these cancers .
Antiapoptotic and Cell Cycle Regulation
The compound could be used to investigate its effects on antiapoptotic survival and cell cycle progression through its action on the PI3K/Akt pathway . This could provide insights into the development of drugs that induce apoptosis in cancer cells or arrest the cell cycle to inhibit tumor growth.
Biomarker Modulation in Vivo
Compounds with similar structures have been shown to modulate biomarkers of signaling through PKB in vivo, suggesting that 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol could be used in preclinical models to study its effects on biomarkers relevant to cancer progression and treatment response .
Treatment of Neurodegenerative Diseases
While not directly related to the compound , structurally similar compounds have been designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . This suggests that 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol could potentially be modified to target JNK3 or related kinases involved in neurodegeneration.
Vasodilator Agent Research
Although not the exact compound, related molecules such as 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide have been used as vasodilator agents . This indicates that 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol might be explored for its potential applications in cardiovascular research, particularly in the development of new vasodilators.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[6-(2-aminoethoxy)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-3-6-17-11-7-10(13-8-14-11)15-4-1-9(16)2-5-15/h7-9,16H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYHRNXNKTYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



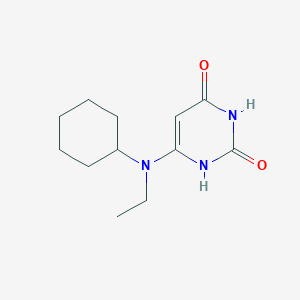
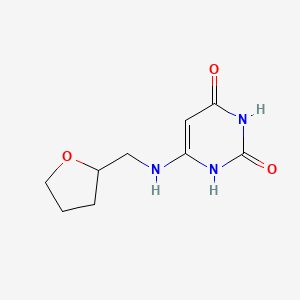
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
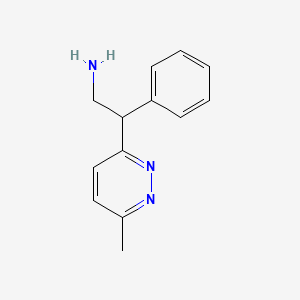
![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)
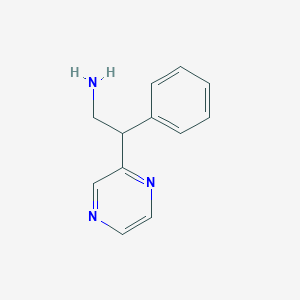
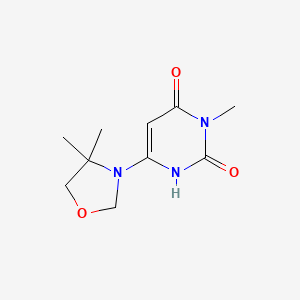
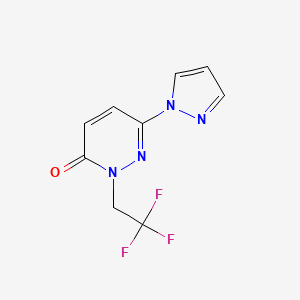
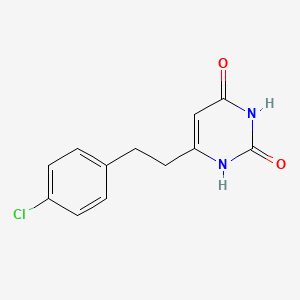

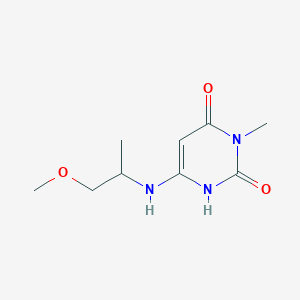

![1-(2-oxotetrahydrothiophen-3-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480245.png)
![1-(prop-2-yn-1-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480246.png)